9Z,11E,13E,15Z-octadecatetraenoic acid
Description
Contextualization within the Conjugated Polyunsaturated Fatty Acid Landscape
(9Z,11E,13E,15Z)-Octadecatetraenoic acid, commonly known as α-parinaric acid, is a polyunsaturated fatty acid characterized by an 18-carbon backbone and four double bonds. wikipedia.org What distinguishes it and other conjugated fatty acids from their more common non-conjugated counterparts, such as linoleic acid, is the arrangement of these double bonds. wikipedia.orgnih.govscispace.com In conjugated systems, the double and single bonds alternate, creating a continuous system of overlapping p-orbitals. This arrangement confers unique chemical and physical properties, including a strong absorption of ultraviolet light and, in the case of α-parinaric acid, natural fluorescence. wikipedia.orgnih.gov
Isomeric Forms and Stereochemical Specificity within Octadecatetraenoic and Octadecatrienoic Acids
The term "octadecatetraenoic acid" refers to any fatty acid with an 18-carbon chain and four double bonds. However, the precise arrangement of these double bonds in space, known as stereochemistry, gives rise to numerous isomers with distinct properties. The designation (9Z,11E,13E,15Z) precisely describes the configuration of the four double bonds in α-parinaric acid. The 'Z' (from the German zusammen, meaning together) denotes a cis configuration, where the adjacent carbon atoms are on the same side of the double bond, while 'E' (from the German entgegen, meaning opposite) indicates a trans configuration, with the adjacent carbons on opposite sides. chembook.co.uk
This specific mixed cis-trans geometry is crucial to its biological function and physical properties. One of the most well-studied isomers of α-parinaric acid is β-parinaric acid, which has an all-trans configuration (9E,11E,13E,15E). nih.gov This seemingly subtle difference in the geometry of the double bonds leads to significant variations in their molecular shape and how they pack within lipid membranes, a property that has been extensively exploited in biophysical studies. nih.gov
The family of octadecatrienoic acids, with three double bonds, also boasts a wide array of isomers, each with its own unique stereochemistry and natural source. These isomers provide a valuable context for understanding the structural diversity of polyunsaturated fatty acids.
Interactive Table 1: Comparison of (9Z,11E,13E,15Z)-Octadecatetraenoic Acid and its Isomers
| Compound Name | IUPAC Name | Stereochemistry | Key Distinguishing Feature |
| α-Parinaric Acid | (9Z,11E,13E,15Z)-Octadecatetraenoic acid | Mixed cis-trans | Naturally fluorescent; used as a membrane probe. wikipedia.orgnih.gov |
| β-Parinaric Acid | (9E,11E,13E,15E)-Octadecatetraenoic acid | All-trans | Synthetically derived isomer of α-parinaric acid, also used as a membrane probe. nih.gov |
Interactive Table 2: Selected Isomers of Octadecatrienoic Acid
| Compound Name | IUPAC Name | Stereochemistry | Natural Source(s) |
| α-Linolenic Acid | (9Z,12Z,15Z)-Octadecatrienoic acid | All-cis | Many cooking oils. wikipedia.org |
| γ-Linolenic Acid | (6Z,9Z,12Z)-Octadecatrienoic acid | All-cis | Evening primrose (Oenothera biennis). wikipedia.org |
| α-Eleostearic Acid | (9Z,11E,13E)-Octadecatrienoic acid | Mixed cis-trans | Tung oil (Vernicia fordii). wikipedia.org |
| Punicic Acid | (9Z,11E,13Z)-Octadecatrienoic acid | Mixed cis-trans | Pomegranate (Punica granatum) seed oil. wikipedia.org |
| Jacaric Acid | (8Z,10E,12Z)-Octadecatrienoic acid | Mixed cis-trans | Blue jacaranda (Jacaranda mimosifolia). wikipedia.org |
| Catalpic Acid | (9E,11E,13Z)-Octadecatrienoic acid | Mixed cis-trans | Catalpa species. wikipedia.org |
Historical Framework of Scientific Inquiry into (9Z,11E,13E,15Z)-Octadecatetraenoic Acid
The scientific journey of (9Z,11E,13E,15Z)-octadecatetraenoic acid began in 1933 when it was discovered by Tsujimoto and Koyanagi. wikipedia.org It was initially identified from a natural source, the seeds of the Makita tree (Parinari laurina). nih.gov For several decades following its discovery, research on α-parinaric acid was relatively limited.
A significant resurgence of interest occurred in the 1970s when its intrinsic fluorescent properties were recognized and harnessed for biochemical and biophysical research. nih.govuu.nl Scientists began to use α-parinaric acid and its derivatives as fluorescent probes to study the structure and dynamics of biological membranes. uu.nlnih.gov Its structural similarity to natural membrane lipids allows it to be incorporated into lipid bilayers with minimal perturbation, providing valuable insights into lipid-lipid and lipid-protein interactions. wikipedia.org This application marked a pivotal point in the study of this fatty acid, transforming it from a chemical curiosity into a powerful tool for cell biology. nih.gov Later research also elucidated the biosynthetic pathway of α-parinaric acid in plants, identifying the specific "conjugase" enzyme responsible for creating its unique conjugated double bond system. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
(9E,11Z,13Z,15Z)-octadeca-9,11,13,15-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5-,8-7-,10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNSXPMYKJZPR-BAKWADNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C/C=C\C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of 9z,11e,13e,15z Octadecatetraenoic Acid and Associated Oxylipins
Precursor Substrates and Initial Oxygenation Events
The journey from simple fatty acids to complex oxylipins is initiated by the availability of specific precursor molecules and the precise action of oxygenating enzymes. This foundational stage sets the course for the subsequent diversification of metabolic products.
Alpha-Linolenic Acid and Linoleic Acid as Primary Precursors
The biosynthesis of oxylipins, a diverse family of oxygenated fatty acids, primarily originates from C18 polyunsaturated fatty acids (PUFAs). nih.govmdpi.com Alpha-linolenic acid (ALA; 18:3 n-3) and linoleic acid (LA; 18:2 n-6) are the essential starting substrates for these pathways in plants. taylorandfrancis.comyoutube.comacademicjournals.org As essential fatty acids, they cannot be synthesized by mammals and must be obtained from dietary sources, such as plant oils. youtube.comyoutube.com In plants, these fatty acids are released from membrane lipids, often in response to stimuli like wounding or pathogen attack, making them available for enzymatic conversion. oup.com ALA is the precursor for the n-3 family of long-chain polyunsaturated fatty acids, while LA is the precursor for the n-6 family. taylorandfrancis.comnih.govnih.gov Their structures, containing a cis,cis-1,4-pentadiene system, make them ideal substrates for the initial oxygenation step. academicjournals.orgmdpi.com
Lipoxygenase (LOX)-Mediated Hydroperoxidation and Regiospecificity
The first committed step in the biosynthesis of most oxylipins is the oxygenation of PUFAs by lipoxygenases (LOXs). oup.comresearchgate.net LOXs are non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to fatty acids. academicjournals.orgmdpi.com This reaction is characterized by its high degree of specificity, both in terms of the position of oxygen insertion (regiospecificity) and the stereochemistry of the resulting product. mdpi.comnih.gov
The regiospecificity of LOX catalysis is centered around a five-carbon pentadiene unit within the fatty acid chain. nih.gov Depending on the specific LOX enzyme and how the substrate is oriented in its active site, oxygen is introduced at either end of this pentadiene system. nih.gov In plants, LOXs are generally classified into two major groups based on their site of action on linoleic or linolenic acid:
9-Lipoxygenases (9-LOXs) catalyze the oxygenation at the C-9 position. mdpi.comresearchgate.net
13-Lipoxygenases (13-LOXs) catalyze the oxygenation at the C-13 position. mdpi.comresearchgate.net
This initial hydroperoxidation is a critical control point, as the resulting 9- or 13-hydroperoxy fatty acids are channeled into distinct downstream metabolic pathways. mdpi.comresearchgate.net
Formation of Hydroperoxy-Octadecatrienoic Acids (e.g., 13-HPOT)
When alpha-linolenic acid is acted upon by a 13-lipoxygenase, the specific product formed is (9Z,11E,15Z,13S)-13-hydroperoxy-9,11,15-octadecatrienoic acid, commonly abbreviated as 13-HPOT. oup.comoup.comoup.com This molecule is a crucial intermediate that serves as the substrate for several different enzyme families, leading to a wide range of bioactive oxylipins, including the precursors to jasmonic acid. oup.comoup.comebi.ac.ukcontaminantdb.ca The formation of 13-HPOT involves the abstraction of a hydrogen atom from C-11 and the antarafacial insertion of molecular oxygen at C-13. nih.gov
Stereochemical Aspects of LOX Catalysis
LOX catalysis is not only regiospecific but also highly stereospecific. nih.gov The enzymatic reaction controls the absolute configuration of the newly formed chiral center where the hydroperoxy group is attached. nih.gov For most plant lipoxygenases, the catalysis results in the formation of an S-stereoisomer. researchgate.net For instance, the action of 13-LOX on alpha-linolenic acid specifically yields the 13S-hydroperoxide (13S-HPOT). oup.comoup.com This stereochemical control is a hallmark of enzymatic processes, distinguishing them from non-enzymatic autoxidation which typically produces a racemic mixture of R and S isomers. researchgate.net The precise stereochemistry of the hydroperoxide intermediate is essential for its recognition and subsequent conversion by downstream enzymes in the pathway. nih.gov
Enzymatic Diversification of Hydroperoxy Fatty Acid Intermediates
Following the initial LOX-mediated hydroperoxidation, the resulting hydroperoxy fatty acids, such as 13-HPOT, become substrates for further enzymatic transformations. These subsequent pathways are responsible for the vast diversity of oxylipin structures and functions.
Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Pathways
A primary route for the metabolism of 13-HPOT is the allene oxide synthase (AOS) pathway, which represents the first specific step toward the biosynthesis of jasmonates. oup.comnih.gov AOS enzymes are members of the CYP74A subfamily of cytochrome P450 enzymes. nih.gov They catalyze the dehydration of 13-HPOT to form a highly unstable epoxide known as an allene oxide. oup.comoup.com Specifically, 13-HPOT is converted to (9Z,11E,15Z,13S,12R)-12,13-epoxy-9,11,15-octadecatrienoic acid. oup.comoup.com
This allene oxide intermediate is short-lived and can undergo spontaneous or enzyme-catalyzed reactions. nih.govoup.com In the jasmonate pathway, the allene oxide is acted upon by the enzyme allene oxide cyclase (AOC). oup.comwikipedia.org AOC (EC 5.3.99.6) catalyzes the cyclization of the allene oxide to produce 12-oxo-phytodienoic acid (OPDA), the first intermediate in the pathway to possess the characteristic cyclopentenone ring structure of jasmonates. oup.comoup.comwikipedia.org This enzymatic cyclization is a crucial step, as OPDA is the direct precursor for jasmonic acid following reduction and beta-oxidation steps. oup.comnih.gov The coordinated action of LOX, AOS, and AOC thus forms the core biosynthetic route from alpha-linolenic acid to the jasmonate family of plant signaling molecules. oup.comoup.com
Table 1: Key Enzymes in the Biosynthesis of Oxylipins from Polyunsaturated Fatty Acids
| Enzyme | Abbreviation | EC Number | Function |
| Lipoxygenase | LOX | 1.13.11.- | Catalyzes the regio- and stereospecific dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. mdpi.comacademicjournals.orgmdpi.com |
| Allene Oxide Synthase | AOS | 4.2.1.92 | A cytochrome P450 (CYP74A) that catalyzes the dehydration of fatty acid hydroperoxides to form unstable allene oxides. nih.govoup.comnih.gov |
| Allene Oxide Cyclase | AOC | 5.3.99.6 | Catalyzes the cyclization of the allene oxide intermediate to form 12-oxo-phytodienoic acid (OPDA). oup.comoup.comwikipedia.org |
Generation of Epoxy-Octadecatrienoic Acids (e.g., 12,13-EOT)
The formation of epoxy-octadecatrienoic acids is a key step in the biosynthesis of jasmonates, a class of plant hormones. This reaction is catalyzed by allene oxide synthase (AOS), a specialized cytochrome P450 enzyme (CYP74A). nih.govnih.gov AOS acts on fatty acid hydroperoxides, such as 13-HPOT, transforming the hydroperoxide into an unstable epoxide intermediate known as an allene oxide. mdpi.comnih.gov Specifically, AOS converts 13-HPOT into (12S,13S)-12,13-epoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (12,13-EOT). nih.govoup.com This allene oxide is highly reactive and short-lived. nih.gov In the absence of subsequent enzymatic action, it spontaneously hydrolyzes into α- and γ-ketols. nih.govnih.gov The AOS enzyme is localized in chloroplasts, often as part of a larger complex with other enzymes of the pathway. nih.gov
Cyclization to Oxo-Phytodienoic Acids (e.g., OPDA)
Following its generation by AOS, the unstable allene oxide 12,13-EOT is rapidly converted into a stable cyclopentenone structure. This cyclization is catalyzed by the enzyme allene oxide cyclase (AOC). nih.govnih.gov The action of AOC on 12,13-EOT ensures the stereospecific formation of cis-(+)-12-oxo-phytodienoic acid (OPDA). nih.gov In plant tissues, this enzymatic cyclization is the predominant pathway. doi.org However, allene oxides can also undergo spontaneous, non-enzymatic cyclization to form cyclopentenones, although this process typically accompanies hydrolysis to ketol byproducts. nih.govdoi.org The resulting OPDA is a key precursor in the final steps of jasmonic acid biosynthesis, which occur in the peroxisomes. mdpi.comnih.gov The efficiency of cyclization can be influenced by factors such as the geometry of the double bonds in the precursor fatty acid and the ambient pH. doi.orgindexcopernicus.com
Hydroperoxide Lyase (HPL) and Divinyl Ether Synthase (DES) Pathways
Fatty acid hydroperoxides like 13-HPOT are at a metabolic crossroads and can be channeled into pathways that compete with allene oxide synthase. nih.govnih.gov Two such enzymes are hydroperoxide lyase (HPL) and divinyl ether synthase (DES). nih.gov HPL, a member of the cytochrome P450 family (CYP74B), cleaves the carbon chain of the hydroperoxide. nih.govwikipedia.org DES catalyzes the conversion of fatty acid hydroperoxides into divinyl ether fatty acids. nih.gov These pathways lead to different classes of oxylipins involved in plant defense and stress responses. nih.gov
Biosynthesis of Green Leaf Volatiles and Traumatin Precursors
The hydroperoxide lyase (HPL) pathway is responsible for the rapid production of "green leaf volatiles" (GLVs) upon tissue damage in plants. nih.govuliege.be HPLs are enzymes that cleave fatty acid hydroperoxides at the C-C bond adjacent to the hydroperoxide group. nih.govwikipedia.org When 13-HPL acts on 13-HPOT (derived from α-linolenic acid), it cleaves the bond between C12 and C13. nih.govuliege.be This reaction yields a volatile C6 aldehyde, (Z)-3-hexenal, and a C12 ω-oxo acid, 12-oxo-(Z)-9-dodecenoic acid. nih.govuliege.be (Z)-3-hexenal and its derivatives (such as (E)-2-hexenal and (Z)-3-hexenol) are the primary components of GLVs, which contribute to the characteristic scent of freshly cut grass and are involved in plant defense signaling. uliege.bedntb.gov.ua The C12 product is a precursor to traumatin, a wound-healing hormone in plants. uliege.be The substrate specificity of HPL can be precise; for instance, some HPLs show significantly higher activity with 13-HPOT compared to the hydroperoxide of linoleic acid and may not react with different positional or geometric isomers. nih.govcapes.gov.br
Cytochrome P450 (CYP450) and Cyclooxygenase (COX) Activities
The metabolism of polyunsaturated fatty acids is heavily mediated by cytochrome P450 (CYP450) and cyclooxygenase (COX) enzymes in both plants and animals. nih.gov In plants, several key enzymes of the oxylipin pathway, including allene oxide synthase (AOS) and hydroperoxide lyase (HPL), are non-canonical cytochrome P450s belonging to the CYP74 family. nih.govnih.gov Beyond the CYP74 family, other CYP450 monooxygenases can directly epoxidize the double bonds of fatty acids, such as linoleic acid, to form epoxy fatty acids like 9,10-EpOME and 12,13-EpOME. researchgate.netresearchgate.net
In mammals, cyclooxygenase enzymes (also known as prostaglandin-endoperoxide H synthases, PGHS-1 and PGHS-2) oxygenate fatty acids. nih.gov While their primary substrate is arachidonic acid, they can also metabolize other polyunsaturated fatty acids. For example, both PGHS-1 and PG_HS-2 can oxygenate α-linolenic acid, though it is a relatively poor substrate for PGHS-1. nih.gov The primary products from the COX-mediated oxygenation of α-linolenic acid are 12-hydroxy-(9Z,13E/Z,15Z)-octadecatrienoic acids. nih.gov
Subsequent Metabolic Conversions and Derivatization
The primary products of lipoxygenase and other enzymatic pathways, such as hydroperoxides and epoxides, can undergo further metabolic changes. These conversions lead to a wider diversity of oxylipin structures with various biological functions.
Reduction to Hydroxy Fatty Acids (e.g., 9-HOTrE, 13-HOTrE)
Fatty acid hydroperoxides can be reduced to their corresponding stable hydroxy fatty acids. researchgate.net For example, 13-HPOT can be reduced to form 13(S)-hydroxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HOTrE). nih.gov This reduction can be carried out by peroxidases or other reductases. researchgate.net Similarly, hydroperoxides formed at other positions on the fatty acid chain lead to corresponding hydroxy derivatives; for example, 9-hydroperoxyoctadecatrienoic acid (9-HPOT), formed via the 9-lipoxygenase pathway, is reduced to 9-hydroxyoctadecatrienoic acid (9-HOTrE). In some cases, non-enzymatic reactions with agents like hematin (B1673048) can also convert hydroperoxides into a mix of hydroxy, keto, and epoxyhydroxy fatty acids. nih.govresearchgate.net These hydroxy fatty acids are important signaling molecules in their own right. nih.gov
Research Data Tables
Table 1: Summary of Key Enzymes and Reactions in C18 Oxylipin Pathways
| Enzyme | Abbreviation | Enzyme Class | Typical Substrate | Key Product(s) |
| Allene Oxide Synthase | AOS | Cytochrome P450 (CYP74A) | 13-HPOT | 12,13-Epoxy-octadecatrienoic acid (12,13-EOT) |
| Allene Oxide Cyclase | AOC | Cyclase | 12,13-EOT | 12-oxo-phytodienoic acid (OPDA) |
| Hydroperoxide Lyase | HPL | Cytochrome P450 (CYP74B) | 13-HPOT | (Z)-3-Hexenal, 12-oxo-(Z)-9-dodecenoic acid |
| Divinyl Ether Synthase | DES | Cytochrome P450 | Fatty Acid Hydroperoxides | Divinyl Ether Fatty Acids |
| Cyclooxygenase | COX | Dioxygenase | α-Linolenic Acid | 12-Hydroxyoctadecatrienoic acids (12-HOTrE) |
| Lipoxygenase | LOX | Dioxygenase | α-Linolenic Acid | 13-HPOT, 9-HPOT |
Oxidation to Keto Fatty Acids (e.g., 13-oxo-OTA, 9-oxo-OTA)
The oxidation of polyunsaturated fatty acids (PUFAs) is a critical metabolic process that generates a diverse array of bioactive oxylipins, including keto fatty acids. While direct studies detailing the specific oxidation of (9Z,11E,13E,15Z)-octadecatetraenoic acid (α-parinaric acid) into 13-oxo-octadecatetraenoic acid (13-oxo-OTA) and 9-oxo-octadecatetraenoic acid (9-oxo-OTA) are not extensively documented, the metabolism of structurally similar PUFAs provides a basis for understanding these potential pathways. The presence of a conjugated double bond system in α-parinaric acid makes it susceptible to oxidative enzymes. nih.gov
Research on derivatives of α-linolenic acid (ALA), a precursor to some conjugated fatty acids, has identified various keto derivatives in natural sources like tomatoes. nih.govresearchgate.net These include 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) and 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA). nih.govresearchgate.netnih.govresearchgate.net These compounds, which differ slightly in their double bond structure from α-parinaric acid derivatives, are known to be agonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. nih.govresearchgate.net PPARα is primarily involved in regulating lipid metabolism and fatty acid oxidation in the liver, while PPARγ is a key regulator of adipogenesis. nih.govresearchgate.netnih.gov
The formation of these keto fatty acids from their precursor PUFAs is generally initiated by lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group. This intermediate can then be converted into a keto group. For instance, 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid is a known LOX product. larodan.com The subsequent enzymatic conversion of this hydroperoxide would yield the corresponding 13-keto derivative.
Similarly, studies on conjugated linoleic acid (CLA), another 18-carbon fatty acid, have shown its conversion to keto metabolites like 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). caymanchem.comnih.govnih.gov These keto-dienes have also been identified as potent PPARα activators. caymanchem.comnih.gov Given these precedents, it is biochemically plausible that (9Z,11E,13E,15Z)-octadecatetraenoic acid could undergo similar enzymatic oxidation at the C-9 or C-13 positions to form the corresponding 9-oxo and 13-oxo tetraenoic derivatives.
Table 1: Examples of Keto Fatty Acid Derivatives and Their Studied Activities
| Compound Name | Precursor (Family) | Source Example | Receptor Activated | Reference |
| 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) | α-Linolenic Acid | Tomato | PPARα | nih.govresearchgate.net |
| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | α-Linolenic Acid | Tomato, Mandarin Orange | PPARγ | nih.govresearchgate.net |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Conjugated Linoleic Acid | Tomato | PPARα | caymanchem.comnih.gov |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Conjugated Linoleic Acid | Tomato Juice | PPARα | nih.gov |
Beta-Oxidation Pathways
Beta-oxidation is the primary catabolic process for breaking down fatty acids to produce acetyl-CoA, NADH, and FADH₂. wikipedia.orguomus.edu.iq The process occurs within the mitochondria and, for very long-chain or branched fatty acids, also in peroxisomes. wikipedia.orgnih.gov The standard β-oxidation spiral consists of four core reactions: dehydrogenation, hydration, oxidation, and thiolysis. wikipedia.org
The degradation of unsaturated fatty acids, particularly those with conjugated double bonds like (9Z,11E,13E,15Z)-octadecatetraenoic acid, requires additional auxiliary enzymes to handle the non-standard bond configurations that arise during the shortening of the acyl-CoA chain. wikipedia.org While direct experimental data on the β-oxidation of α-parinaric acid is limited, studies on model conjugated fatty acids provide insight into the probable pathway.
Research on the mitochondrial metabolism of octa-2,4,6-trienoic acid, a short-chain fatty acid with conjugated double bonds, has shown that it can be degraded. nih.govnih.gov A key enzyme in this process is 2,4-dienoyl-CoA reductase. nih.govnih.gov During the β-oxidation of a conjugated system like α-parinaric acid, intermediates such as a 2,4,6-trienoyl-CoA may be formed. nih.gov The 2,4-dienoyl-CoA reductase can reduce this intermediate, facilitating its entry into the subsequent steps of the β-oxidation cycle. nih.govnih.gov For unsaturated fatty acids in general, enzymes like enoyl-CoA isomerase are also required to convert cis or trans double bonds at odd-numbered positions into the trans-Δ² configuration that is recognized by the standard pathway enzymes. wikipedia.org
Therefore, the complete β-oxidation of (9Z,11E,13E,15Z)-octadecatetraenoic acid would likely proceed through the standard four-step cycle until its conjugated system is reached, at which point a combination of isomerases and reductases would be necessary to reconfigure the double bonds for the process to continue to completion, ultimately yielding multiple molecules of acetyl-CoA.
Table 2: Core Enzymes of Beta-Oxidation and Auxiliary Enzymes for Unsaturated Fats
| Enzyme | Function in β-Oxidation | Substrate Example | Reference |
| Acyl-CoA Dehydrogenase | Introduces a trans-Δ² double bond. | Saturated Acyl-CoA | wikipedia.org |
| Enoyl-CoA Hydratase | Hydrates the double bond. | trans-Δ²-Enoyl-CoA | wikipedia.org |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | L-3-Hydroxyacyl-CoA | wikipedia.org |
| β-Keto Thiolase | Cleaves the chain, releasing acetyl-CoA. | 3-Ketoacyl-CoA | nih.gov |
| Enoyl-CoA Isomerase | Converts cis-Δ³ or trans-Δ³ bonds to trans-Δ² bonds. | Acyl-CoA with non-standard double bond position | wikipedia.org |
| 2,4-Dienoyl-CoA Reductase | Reduces 2,4-dienoyl intermediates, often found in polyunsaturated fatty acid breakdown. | 2,4-Dienoyl-CoA | wikipedia.orgnih.govnih.gov |
Isomerization Phenomena (e.g., Cis-Trans Isomerization)
(9Z,11E,13E,15Z)-octadecatetraenoic acid is one of several geometric isomers of parinaric acid. nih.gov The arrangement of its four conjugated double bonds—two cis and two trans—is key to its specific chemical and physical properties. This configuration, however, can be altered through isomerization, the process by which one isomer is converted into another.
Chemical methods can be employed to induce cis-trans isomerization in parinaric acid. nih.gov It has been demonstrated that a mixture of parinaric acid isomers can be converted exclusively to the most thermodynamically stable all-trans isomer, β-parinaric acid (9E,11E,13E,15E-octadecatetraenoic acid). nih.gov This conversion can be achieved through methods such as base-catalyzed isomerization or by treatment with a catalytic amount of iodine (I₂), which promotes the equilibration of the double bonds to the all-trans configuration. nih.gov
The biosynthesis of (9Z,11E,13E,15Z)-octadecatetraenoic acid in plants like Impatiens balsamina is catalyzed by a specific enzyme known as a "conjugase," which is related to the fatty acid desaturase family. wikipedia.org This enzyme is responsible for creating the specific conjugated (Z,E,E,Z) tetraene structure from a precursor like α-linolenic acid. While enzymatic synthesis is highly specific, the potential for in vivo isomerization by other enzyme systems or non-enzymatic radical-generating processes exists, although it is not as well-characterized as chemical isomerization methods.
Table 3: Isomers of Parinaric Acid
| Isomer Name | IUPAC Name | Configuration | Reference |
| α-Parinaric acid | (9Z,11E,13E,15Z)-octadecatetraenoic acid | cis, trans, trans, cis | nih.govwikipedia.orgwikipedia.org |
| β-Parinaric acid | (9E,11E,13E,15E)-octadecatetraenoic acid | trans, trans, trans, trans | nih.gov |
Biological Functions and Molecular Mechanisms of Action of 9z,11e,13e,15z Octadecatetraenoic Acid and Its Metabolites
Roles in Plant Stress Responses and Immunity
Lipids and their derivatives are integral to plant defense, serving as structural components of membranes, energy reserves, and crucial signaling molecules. researchgate.netnih.gov Unusual fatty acids, in particular, are generally recognized for their roles in plant defense responses. nih.govbohrium.comresearchgate.net While lipids like oxylipins are well-established signals in plant immunity, the specific functions of (9Z,11E,13E,15Z)-octadecatetraenoic acid in these pathways are not as extensively detailed in current research.
Signaling Molecule Function in Plant Defense Gene Expression
Fatty acids can act as signaling molecules within plant defense systems. researchgate.net For instance, octadecatetraenoic acid (OTA) is generally considered a signaling molecule in plant defense. researchgate.net The jasmonic acid (JA) signaling pathway, which is critical for defense against certain pathogens and insects, relies on precursors like linolenic and linoleic acid. plos.org Invading pathogens, such as plant-parasitic nematodes, have evolved mechanisms to suppress this defense pathway by producing fatty acid- and retinoid-binding proteins (FARs) that bind to these fatty acids, thereby inhibiting the host's defense response. plos.org However, specific studies detailing the direct role of (9Z,11E,13E,15Z)-octadecatetraenoic acid as a primary signaling molecule to induce the expression of specific plant defense genes are not prominently featured in the available scientific literature.
Elicitor Activity and Activation of Defense Pathways
Plants can recognize molecules known as elicitors, which trigger a defense response. researchgate.net These can be produced by pathogens or result from the interaction between the plant and a pest. While fatty acids and their derivatives can be involved in these signaling cascades, the specific function of (9Z,11E,13E,15Z)-octadecatetraenoic acid as a direct elicitor that activates plant defense pathways remains an area with limited specific research. General studies confirm that exogenous application of certain fatty acids can induce plant defense responses through the expression of genes associated with pathways like the mitogen-activated protein kinase (MAPK) and jasmonic acid signaling pathways. researchgate.net
Crosstalk with Reactive Oxygen Species (ROS) Signaling
Reactive Oxygen Species (ROS) are key signaling molecules in plants, generated during various stress conditions, including pathogen attacks. researchgate.net There is an intricate crosstalk between lipid signaling and ROS. Due to its conjugated polyene structure, parinaric acid is known to be highly susceptible to oxidation. researchgate.net This chemical property is relevant in the context of ROS, which are highly reactive oxidizing agents. Plant-parasitic nematodes, for example, can suppress the plant's defense gene expression while simultaneously inducing the plant's antioxidant enzyme system to neutralize the toxic ROS generated during the initial defense. researchgate.net While these connections exist, the specific role of (9Z,11E,13E,15Z)-octadecatetraenoic acid in modulating or participating in ROS signaling waves or oxidative bursts as part of a defined plant immunity response is not clearly established.
Modulatory Effects on Cellular Processes and Receptor Interactions
Alpha-parinaric acid has been shown to directly interact with and modulate the activity of key intracellular receptors, thereby influencing cellular responses.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Related Cellular Responses
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily and play crucial roles in regulating lipid and glucose metabolism. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.
Research has identified cis-parinaric acid as a ligand for the human Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This interaction has led to the development of novel spectrophotometric assays designed to discover new PPARγ ligands. The activation of PPARγ by its ligands can initiate a cascade of cellular responses, including the stimulation of adipogenesis and the induction of apoptosis in certain cancer cell lines.
Table 1: Research Findings on PPARγ Activation
| Finding | Compound(s) | Receptor | Cellular Context |
|---|---|---|---|
| Identified as a direct ligand for PPARγ. | cis-Parinaric acid | PPARγ | Human |
| Activation of PPARγ is linked to anti-cancer activity. | Conjugated Linoleic Acid (related compound) | PPARγ | Cancer cell lines |
| A fatty acid mixture rich in a related conjugated linolenic acid induced apoptosis and increased PPARγ expression. | α-Eleostearic acid (related compound) | PPARγ | Human colon cancer cells (DLD-1) |
Regulation of Gene Expression and Adiponectin Production by 13-oxo-Octadecatrienoic Acid
13-oxo-octadecatrienoic acid, a metabolite derived from α-linolenic acid, has been identified as a significant regulator of gene expression, particularly through its interaction with Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, the process of fat cell differentiation, and is a key target for therapeutic interventions in metabolic disorders. nih.gov
Research has demonstrated that 13-oxo-octadecatrienoic acid acts as an agonist for PPARγ. nih.gov This activation of PPARγ initiates a cascade of downstream effects, including the induction of mRNA expression of various PPARγ target genes within adipocytes. nih.gov By promoting the expression of these genes, 13-oxo-octadecatrienoic acid facilitates the differentiation of pre-adipocytes into mature adipocytes. nih.gov
A significant consequence of this PPARγ-mediated adipogenesis is the enhanced production and secretion of adiponectin. nih.gov Adiponectin is a crucial adipokine, a signaling protein secreted by fat cells, that is involved in regulating glucose levels and improving insulin (B600854) sensitivity. Studies have shown that treatment with 13-oxo-octadecatrienoic acid leads to a notable increase in plasma adiponectin levels, which may contribute to the improvement of insulin resistance. nih.gov
The activation of PPARγ by 13-oxo-octadecatrienoic acid and the subsequent increase in adiponectin production highlight its potential as a food-derived compound for managing glucose metabolism disorders. nih.gov
Table 1: Effects of 13-oxo-Octadecatrienoic Acid on Gene Expression and Adiponectin
| Parameter | Effect of 13-oxo-Octadecatrienoic Acid | Primary Receptor | Key Outcome |
| PPARγ Target Gene Expression | Induced in adipocytes nih.gov | PPARγ nih.gov | Promotion of adipocyte differentiation nih.gov |
| Adiponectin Secretion | Induced in adipocytes nih.gov | Indirectly via PPARγ activation nih.gov | Increased plasma adiponectin levels nih.gov |
Influence on Glucose Metabolism and Uptake
The activation of PPARγ by 13-oxo-octadecatrienoic acid directly impacts glucose metabolism. nih.gov A primary function of activated PPARγ is to enhance the uptake of glucose into adipocytes. nih.gov Research has confirmed that 13-oxo-octadecatrienoic acid stimulates glucose uptake in these cells, a critical process for maintaining glucose homeostasis. nih.govresearchgate.net
This effect on glucose uptake is a key component of the anti-hyperglycemic activity associated with PPARγ agonists. nih.gov By promoting the removal of glucose from the bloodstream and its storage in fat cells, these compounds can help to lower blood sugar levels. The ability of 13-oxo-octadecatrienoic acid to stimulate glucose uptake in adipocytes underscores its potential therapeutic value in conditions characterized by insulin resistance and elevated blood glucose. nih.govresearchgate.net
Furthermore, the increased adiponectin levels resulting from 13-oxo-octadecatrienoic acid treatment can also contribute to improved glucose metabolism systemically. nih.gov Adiponectin is known to enhance insulin sensitivity in various tissues, further supporting the beneficial effects of this fatty acid metabolite on glucose control.
Table 2: Influence of 13-oxo-Octadecatrienoic Acid on Glucose Metabolism
| Metabolic Process | Effect of 13-oxo-Octadecatrienoic Acid | Cell Type | Underlying Mechanism |
| Glucose Uptake | Stimulated nih.govresearchgate.net | Adipocytes nih.gov | Activation of PPARγ nih.gov |
| Insulin Resistance | Potential for improvement nih.gov | Systemic | Increased adiponectin secretion nih.gov |
Immunomodulatory Properties of Hydroxylated Octadecatrienoic Acids
Hydroxylated derivatives of octadecatrienoic acids have demonstrated significant immunomodulatory activities, capable of both enhancing and suppressing immune responses depending on the cellular context. nih.gov These fatty acids can influence the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
In non-stimulated macrophage-like cells, certain fatty acid extracts have been shown to increase the production of NO and PGE2 in a dose-dependent manner, suggesting an immune-enhancing effect. nih.gov Conversely, in cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, these same fatty acids can decrease the production of NO and PGE2, indicating an anti-inflammatory role. nih.gov This dual activity suggests a capacity to modulate the immune system's response to different stimuli. nih.gov
The underlying mechanism for these immunomodulatory effects appears to involve the regulation of key signaling pathways. Fatty acids have been observed to modulate the expression of immune-associated genes and influence the MAPK and NF-κB signaling cascades, which are central to the control of immune and inflammatory responses. nih.gov
Furthermore, specific hydroxylated metabolites, such as 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE), have been shown to exert anti-inflammatory effects by inactivating the NLRP3 inflammasome complex in macrophages. nih.gov This action leads to a downregulation of pro-inflammatory markers induced by LPS. nih.gov
Antifungal and Potential Antiviral Activities of Octadecanoid Derivatives
Derivatives of octadecanoic acids have emerged as a source of compounds with notable antifungal and potential antiviral properties. gjesm.net Various natural and synthesized octadecanoid derivatives have been evaluated for their efficacy against a range of fungal pathogens. researchgate.net
For instance, certain synthesized esters of 9,12-octadecadienoic acid have shown significant activity against bacterial and fungal strains. researchgate.net Specifically, benzyl (B1604629) octadeca-9,12-dienoate was identified as a particularly potent antifungal agent among the synthesized derivatives. researchgate.net The mechanism of antifungal action for related compounds, such as polyphenols, is thought to involve the disruption of the pathogenic microorganism's cell wall and membrane, thereby interfering with essential cellular processes. researchgate.net
Natural sources, including marine organisms and plants, are rich in compounds with antimicrobial activities. gjesm.netnih.govmdpi.commdpi.com Flavonoids, tannins, and quinones found in mangrove plants, for example, possess antibacterial, antifungal, and antiviral properties. gjesm.net Similarly, various compounds isolated from marine fungi and algae have demonstrated modest to potent antifungal activities against yeasts and other fungi. nih.gov
While direct evidence for the antiviral activity of (9Z,11E,13E,15Z)-octadecatetraenoic acid itself is limited in the provided context, the broader class of octadecanoids and related lipid compounds from natural sources are recognized for their potential antiviral effects. gjesm.netnih.gov For example, fucoidan, a sulfated polysaccharide from brown algae, exhibits a wide range of bioactivities, including antiviral properties. nih.gov
Regulation of Osteogenic and Osteoclastic Cellular Activities
The influence of (9Z,11E,13E,15Z)-octadecatetraenoic acid and its metabolites on bone metabolism, specifically osteogenic (bone-forming) and osteoclastic (bone-resorbing) activities, is an area of ongoing research. While direct studies on this specific isomer are not detailed in the provided search results, the broader class of fatty acids and their derivatives are known to play roles in cellular processes that could impact bone cell function.
For instance, the activation of PPARγ by ligands such as 13-oxo-octadecatrienoic acid is a key event in adipogenesis. nih.gov There is a well-established inverse relationship between adipogenesis and osteogenesis, as both adipocytes and osteoblasts originate from the same mesenchymal stem cells. The commitment of these precursor cells to the adipocyte lineage, promoted by PPARγ activation, can occur at the expense of their differentiation into osteoblasts. Therefore, potent PPARγ activators could indirectly influence bone formation by shifting the balance of cell differentiation away from the osteogenic lineage.
Further research is necessary to specifically elucidate the direct effects of (9Z,11E,13E,15Z)-octadecatetraenoic acid and its various metabolites on osteoblast and osteoclast function, proliferation, and differentiation to fully understand their role in regulating bone remodeling.
Interactions with Cellular Membranes and Membrane Fluidity
Polyunsaturated fatty acids (PUFAs), including octadecatetraenoic acid isomers, are integral components of cellular membranes and play a crucial role in determining their biophysical properties, most notably membrane fluidity. nih.gov The degree of unsaturation and the specific conformation of the double bonds in the fatty acid chains influence how they are incorporated into membrane phospholipids (B1166683) and how they affect the packing of lipid molecules. nih.gov
The presence of multiple double bonds in PUFAs like (9Z,11E,13E,15Z)-octadecatetraenoic acid introduces kinks into the acyl chains, which prevents them from packing as tightly as saturated fatty acids. This disruption of tight packing increases the fluidity of the cell membrane. Membrane fluidity is essential for a variety of cellular functions, including the activity of membrane-bound enzymes and receptors, ion transport, and signal transduction. contaminantdb.ca
The specific arrangement of cis and trans double bonds in (9Z,11E,13E,15Z)-octadecatetraenoic acid will have a unique impact on membrane structure. The cis double bond creates a more pronounced kink compared to the trans double bonds. The integration of such fatty acids into membrane phospholipids can alter the local membrane environment, potentially influencing the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction. contaminantdb.ca
Studies investigating the effects of various fatty acids on membrane properties have utilized techniques like functional two-photon microscopy to directly visualize changes in membrane fluidity in response to different lipid compositions. nih.gov These approaches are critical for understanding how specific fatty acids like (9Z,11E,13E,15Z)-octadecatetraenoic acid modulate the physical state of cellular membranes and, consequently, cellular function. nih.gov
Molecular Binding with Receptor Proteins and Enzymes
(9Z,11E,13E,15Z)-octadecatetraenoic acid and its metabolites can exert their biological effects through direct binding to and modulation of various intracellular receptor proteins and enzymes. A prime example is the interaction of its metabolite, 13-oxo-octadecatrienoic acid, with the nuclear receptor PPARγ. nih.gov
As a PPARγ agonist, 13-oxo-octadecatrienoic acid binds to the ligand-binding domain of the receptor, inducing a conformational change that leads to the recruitment of coactivator proteins and the initiation of target gene transcription. nih.gov This molecular binding is the foundational step for its effects on adipogenesis and glucose metabolism. nih.gov
Similarly, other metabolites of polyunsaturated fatty acids are known to interact with different members of the PPAR family. For instance, 13-oxo-9,11-octadecadienoic acid, a related compound, has been shown to be a potent activator of PPARα, a receptor primarily expressed in the liver that regulates lipid metabolism. nih.gov The binding of this ligand to PPARα leads to an increase in the expression of genes involved in fatty acid oxidation. nih.gov
Beyond nuclear receptors, octadecanoids can also be substrates for or inhibitors of various enzymes involved in lipid metabolism and signaling. For example, lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes that metabolize polyunsaturated fatty acids into a wide array of bioactive signaling molecules. The specific structure of (9Z,11E,13E,15Z)-octadecatetraenoic acid will determine its suitability as a substrate for these enzymes, leading to the generation of different hydroxylated or peroxidated derivatives with distinct biological activities.
Analytical Methodologies for the Investigation of 9z,11e,13e,15z Octadecatetraenoic Acid and Its Metabolites
Advanced Chromatographic and Mass Spectrometric Techniques
The analysis of (9Z,11E,13E,15Z)-octadecatetraenoic acid, a specific isomer of parinaric acid, and its metabolites necessitates high-resolution separation techniques coupled with sensitive detection methods. The presence of multiple positional and geometric isomers among conjugated fatty acids presents a significant analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including conjugated polyunsaturated fatty acids like (9Z,11E,13E,15Z)-octadecatetraenoic acid. Due to their low volatility, fatty acids require derivatization prior to GC analysis. The most common method is transesterification to form fatty acid methyl esters (FAMEs). mdpi.com This process involves reacting the lipid sample with a catalyst, such as boron trifluoride in methanol (B129727) (BF3-MeOH), to convert the fatty acids into their more volatile methyl ester forms. mdpi.com
The separation of FAMEs is typically performed on high-polarity capillary columns, such as those coated with cyanopropyl polysiloxane phases (e.g., HP-88, CP-Sil 88™). aocs.orgresearchgate.net These columns are effective in separating fatty acid isomers based on their polarity and volatility. researchgate.net For instance, in the analysis of pomegranate seed oil, which is rich in the conjugated linolenic acid (CLnA) punicic acid, a highly polar HP-88 column (100 m) has been shown to provide good separation of the various FAMEs. researchgate.net The eluted compounds are then ionized, commonly by electron impact (EI), and the resulting mass spectrum provides a fragmentation pattern that aids in identification. The mass spectrum for a given FAME can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) database for identification. researchgate.netimrpress.com
While GC-MS is powerful, co-elution of certain isomers can occur. For example, some GC methods may not resolve punicic acid from jacaric acid. nih.gov Therefore, results are often confirmed with complementary techniques. nih.gov
Table 1: Representative GC-MS Parameters for Conjugated Fatty Acid Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Derivatization | Transmethylation with BF3-MeOH | mdpi.com |
| Column | HP-88 (100 m, 0.25 mm, 0.25 µm) | researchgate.net |
| Injector Temp. | 250 °C | researchgate.net |
| Detector Temp. | 260 °C (MS Transfer Line: 300 °C) | researchgate.netimrpress.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | imrpress.com |
| Mass Range | 50-1000 m/z | imrpress.com |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) offers a versatile approach for analyzing conjugated fatty acids without the need for derivatization. Silver-ion HPLC (Ag+-HPLC), in particular, is a powerful technique for separating isomers based on the number, position, and geometry of their double bonds. aocs.org The stationary phase, impregnated with silver ions, interacts differently with the π-electrons of the double bonds, allowing for the resolution of complex isomeric mixtures. aocs.orgnih.gov
When coupled with mass spectrometry, LC-MS/MS becomes an indispensable tool for both the separation and definitive identification of these compounds and their metabolites in complex biological matrices. mdpi.com Techniques like electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) are used to generate ions from the analytes eluting from the LC column. nih.govacs.org Tandem mass spectrometry (MS/MS) then allows for the fragmentation of a selected parent ion to produce product ions, which provides structural information and enhances specificity. mdpi.com
For example, in the analysis of conjugated linoleic acid (CLA) isomers, an LC-MS/MS method was developed that coupled silver-ion chromatography with in-line ozonolysis. acs.org The ozone reacts with the double bonds to form ozonolysis products, and the mass spectra of these products reveal the original positions of the double bonds, allowing for unambiguous isomer identification. acs.org This type of approach is highly applicable to the study of (9Z,11E,13E,15Z)-octadecatetraenoic acid and its metabolites.
Isotopic Labeling Strategies for Metabolic Tracing
Isotopic labeling is a powerful strategy used to trace the metabolic fate of fatty acids in biological systems. This methodology involves introducing atoms with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the fatty acid molecule. The labeled compound is then introduced into a cell culture or organism, and its metabolic conversion products can be tracked and identified using mass spectrometry. The heavier mass of the metabolites containing the isotope makes them distinguishable from their unlabeled, endogenous counterparts.
While specific studies detailing the isotopic labeling of (9Z,11E,13E,15Z)-octadecatetraenoic acid are not prevalent, the general methodology is widely applied in lipidomics. For instance, deuterium-labeled fatty acids are frequently used. The presence of the deuterium label in metabolites can be readily detected by an increase in the mass-to-charge ratio (m/z) in a mass spectrometer. This allows researchers to map metabolic pathways, determine rates of conversion, and identify novel metabolites. This strategy would be crucial for understanding how (9Z,11E,13E,15Z)-octadecatetraenoic acid is absorbed, distributed, and transformed within a biological system.
Spectroscopic Characterization Methods
Spectroscopic techniques are vital for the fundamental characterization of (9Z,11E,13E,15Z)-octadecatetraenoic acid, providing detailed information about its chemical structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the precise determination of double bond geometry (cis/trans configuration) in fatty acids. Both ¹H-NMR and ¹³C-NMR are employed to characterize conjugated fatty acid isomers.
In studies of punicic acid, a CLnA isomer, ¹³C-NMR has been used to identify its characteristic signals in the olefinic region (the region corresponding to carbon atoms in double bonds). unicatt.it The chemical shifts (δ) of the six olefinic carbons in punicic acid were observed between 127 and 133 ppm. unicatt.it Similarly, ¹H-NMR spectra show distinct signals for the olefinic protons, typically in the range of δ 5.0-7.0 ppm. rsc.org The coupling constants between adjacent protons provide critical information to assign the cis and trans configurations of the double bonds. nih.gov Although specific NMR data for (9Z,11E,13E,15Z)-octadecatetraenoic acid is limited in readily available literature, the principles of analysis are identical, and such data would be essential for its unambiguous structural confirmation.
Table 2: Characteristic ¹³C-NMR Chemical Shifts for Punicic Acid
| Carbon Atom | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| C9 | 132.6 | unicatt.it |
| C10 | 128.8 | unicatt.it |
| C11 | 127.9 | unicatt.it |
| C12 | 127.8 | unicatt.it |
| C13 | 128.8 | unicatt.it |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Assays
The conjugated tetraene system of double bonds in (9Z,11E,13E,15Z)-octadecatetraenoic acid makes it a strong chromophore, meaning it absorbs light in the ultraviolet-visible region. UV-Vis spectroscopy is a straightforward method for detecting and quantifying such conjugated systems. The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. researchgate.net
Conjugated trienes, like eleostearic acid, show a characteristic absorption maximum around 270 nm. optica.org For conjugated tetraenes, such as parinaric acid, this absorption is shifted to longer wavelengths, with maxima reported around 292, 307, and 320 mμ. optica.org Punicic acid, a conjugated triene, exhibits UV absorption peaks at 263 nm, 273 nm, and 284 nm. rsc.org The specific λmax and the molar extinction coefficient (ε) are valuable for identifying and quantifying the compound.
Fluorescence assays are particularly useful for studying the biological activity of polyunsaturated fatty acids, especially in the context of lipid peroxidation. nih.gov Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. Some fluorescent probes are designed to react with lipid radicals, changing their fluorescence properties (e.g., from red to green) as peroxidation occurs. dojindo.com This allows for the sensitive detection and quantification of lipid peroxidation in biological samples. nih.govdojindo.com Other assays measure end products of lipid peroxidation, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a fluorescent product. biocompare.com These methods are critical for assessing the pro-oxidant or antioxidant potential of fatty acids like (9Z,11E,13E,15Z)-octadecatetraenoic acid.
Omics-Based Approaches in Lipid Research
The study of (9Z,11E,13E,15Z)-octadecatetraenoic acid and its metabolic impact has been significantly advanced by the application of "omics" technologies. These high-throughput methodologies allow for a comprehensive, system-wide view of the molecular landscape, providing insights into how this specific fatty acid interacts with cellular processes. Lipidomics and transcriptomics, particularly when used in combination, are powerful strategies for elucidating the roles of individual lipid isomers.
High-Throughput Lipidomics Profiling
High-throughput lipidomics aims to identify and quantify the entire complement of lipids (the lipidome) within a biological sample. This is particularly challenging for conjugated fatty acid isomers like (9Z,11E,13E,15Z)-octadecatetraenoic acid due to the subtle structural differences between them. A significant hurdle in lipidomics is the precise identification and quantification of carbon-carbon double bond (C=C) location isomers, which often exhibit nearly identical behaviors in conventional analytical systems. nih.govnih.gov
Modern lipidomics platforms employ sophisticated analytical techniques to overcome these challenges. Methodologies coupling liquid chromatography with high-resolution mass spectrometry (LC-MS) are foundational for comprehensive lipid profiling. springernature.com To enhance throughput and sensitivity, recent innovations include the use of microflow liquid chromatography (μLC-MS/MS) and ultrahigh-performance supercritical fluid chromatography (UHPSFC-MS). nih.govnih.gov The μLC-MS/MS approach offers a four-fold increase in response compared to conventional methods, enabling the quantification of hundreds of lipid species in a short time frame, while UHPSFC-MS can separate dozens of lipid classes within minutes. nih.govnih.gov
To specifically resolve positional isomers, which is critical for distinguishing (9Z,11E,13E,15Z)-octadecatetraenoic acid from other octadecatetraenoic acid variants, specialized derivatization techniques are used. These methods create unique fragmentation patterns in tandem mass spectrometry (MS/MS) that are diagnostic for the double bond positions.
Key Derivatization Strategies for Isomer Identification:
| Methodology | Principle | Application | Reference |
|---|---|---|---|
| Paternò-Büchi (PB) Reaction | An online photochemical reaction that derivatizes C=C bonds, allowing for their localization via subsequent MS/MS analysis. | Used in shotgun lipidomics to distinguish and quantify C=C location isomers of fatty acids in complex mixtures from various tissues. | nih.gov |
| mCPBA Epoxidation for Lipid Double-bond Identification (MELDI) | A chemical derivatization strategy using meta-Chloroperoxybenzoic acid to convert C=C bonds into epoxides, which yield position-specific fragments upon MS analysis. | Enabled the identification of over 100 isomers of unsaturated fatty acids and glycerophospholipids in human serum and mapping of isomer alterations in tissue. | nih.gov |
These methods allow for the detailed characterization of how the isomeric composition of fatty acids varies across different biological contexts, such as in different tissues. For example, analysis in rats showed that while the Δ11 isomer of oleic acid was consistent across several tissues, its proportion was significantly lower in adipose tissue, highlighting tissue-specific lipid metabolism. nih.gov
Transcriptomic Analysis in Conjunction with Lipidomics
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed. When combined with lipidomics, it creates a powerful tool to link changes in lipid profiles to the underlying genetic and regulatory pathways. nih.govmdpi.com This integrated approach can reveal how a specific lipid, such as (9Z,11E,13E,15Z)-octadecatetraenoic acid, influences cellular function by altering gene expression, or conversely, how changes in gene expression affect the lipid's metabolism.
For instance, studies on related conjugated linoleic acids (CLAs) have demonstrated that minor modifications to the fatty acid structure can lead to vastly different gene expression responses. In a study on human vascular smooth muscle cells, treatment with a nitro-derivative of CLA (NO₂-CLA) induced significant changes in genes related to cell proliferation, lipid metabolism, and inflammation. nih.gov In contrast, the parent, non-nitrated CLA molecule elicited minimal changes, indicating that the biological response was highly specific to the structure of the fatty acid derivative. nih.gov
This combined "omics" approach is also instrumental in deciphering the biosynthetic pathways of complex fatty acids in various organisms. In plant science, transcriptomic analysis of Artemisia sphaerocephala seeds at different developmental stages was combined with fatty acid profiling. mdpi.com This revealed that the high accumulation of linoleic acid was due to the high expression of the FAD2 gene in conjunction with very low expression of the FAD3 gene. mdpi.com Key transcription factors and enzymes controlling the synthesis of 18-carbon fatty acids were identified through this correlative analysis.
Example of Gene Expression Analysis in Fatty Acid Biosynthesis:
| Gene/Enzyme | Function in Fatty Acid Synthesis | Observed Expression Pattern (Example Study) | Reference |
|---|---|---|---|
| KASII (3-ketoacyl-ACP synthase II) | Controls the ratio of 16-carbon to 18-carbon fatty acids; high expression favors 18-carbon chain length. | Showed high expression levels during early seed development, correlating with a high percentage of 18C fatty acids. | mdpi.com |
| FAD2 (Fatty Acid Desaturase 2) | Introduces a double bond to convert oleic acid (18:1) to linoleic acid (18:2). | High expression correlated with high accumulation of linoleic acid. | mdpi.com |
| FAD3 (Fatty Acid Desaturase 3) | Introduces a third double bond to convert linoleic acid (18:2) to α-linolenic acid (18:3). | Extremely low expression prevented the conversion of linoleic acid, leading to its accumulation. | mdpi.com |
By applying similar integrated omics strategies to the study of (9Z,11E,13E,15Z)-octadecatetraenoic acid, researchers can map its metabolic fate, identify the enzymes that process it, and understand how it modulates gene networks to exert its biological effects.
Chemical Synthesis and Chemoenzymatic Production of 9z,11e,13e,15z Octadecatetraenoic Acid and Its Analogs
Total Chemical Synthesis Strategies for Defined Isomers
Total chemical synthesis offers a pathway to create precisely defined isomers of polyunsaturated fatty acids that may not be readily accessible from natural sources. However, traditional organic synthesis methods for producing conjugated fatty acids are often capital-intensive and typically result in an isomeric mixture, complicating downstream purification processes. nih.govresearchgate.netnih.gov The creation of a specific conjugated tetraene system, as seen in (9Z,11E,13E,15Z)-octadecatetraenoic acid, requires rigorous control over the geometry of four separate double bonds.
Strategies for such complex syntheses often involve multi-step processes starting from simpler, commercially available precursors. For instance, the stereoselective synthesis of an analog, 13-Hydroxy-9Z,11E,15Z-octadecatrienoic acid, has been described starting from pent-2-en-4-yn-1-ol, demonstrating a pathway that builds the carbon chain while systematically introducing the required double bonds with specific geometries. tandfonline.com These synthetic routes are invaluable for creating novel analogs and confirming the structure of natural products, but their complexity can limit the large-scale production of a target isomer. The challenge lies in achieving high yields and isomeric purity through multiple reaction steps.
Biocatalytic Approaches utilizing Lipoxygenases and other Enzymes
Biocatalytic methods present a powerful alternative to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. nih.govacs.org These approaches utilize enzymes from microorganisms, plants, and algae to convert common fatty acids into their conjugated isomers. jst.go.jp
Several classes of enzymes are instrumental in this field:
Linoleate Isomerases (LAI): Found in various bacteria, including Lactobacillus and Propionibacterium species, these enzymes can convert linoleic acid into specific conjugated linoleic acid (CLA) isomers. nih.govresearchgate.netacs.org For example, crude preparations of LAI have been shown to primarily produce the cis-9,trans-11 CLA isomer. nih.gov
Lipoxygenases (LOX): These enzymes are widely distributed in plants and animals and catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy derivatives. Soybean lipoxygenase-1 (15-sLOX), for instance, has been used for the large-scale preparation of 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid from linoleic acid. researchgate.net These hydroperoxides are key intermediates for the chemoenzymatic synthesis of a variety of oxylipins. researchgate.net
Polyenoic Fatty Acid Isomerases: Certain marine algae contain isomerases capable of synthesizing conjugated polyene fatty acids. jst.go.jp Research has shown that enzymes extracted from the brown alga Padina arborescens Holmes can synthesize parinaric acid, a conjugated tetraenoic fatty acid, by using α-linolenic acid as a substrate. jst.go.jp This demonstrates a direct biocatalytic route to the conjugated tetraene structure.
The primary advantage of these enzymatic methods is their high degree of specificity, which allows for the production of a single desired isomer, thereby avoiding the complex mixtures often generated by chemical means. nih.gov
Table 1: Examples of Biocatalytic Approaches for Conjugated Fatty Acid Synthesis
| Enzyme/Enzyme System | Source Organism | Substrate | Key Product(s) | Reference(s) |
|---|---|---|---|---|
| Linoleate Isomerase (LAI) | Lactobacillus acidophilus, Lactobacillus reuteri | Linoleic Acid | cis-9,trans-11 CLA | nih.gov |
| Propionibacterium acnes Isomerase (PAI) | Propionibacterium acnes | Linoleic Acid | trans-10,cis-12-CLA | acs.org |
| Lipoxygenase-1 (LOX-1) | Soybean (Glycine max) | Linoleic Acid | 13-(S)-Hydroperoxy-9Z,11E-octadecadienoic acid | researchgate.net |
Controlled Stereoselective Synthesis and Isomerization Methods
Achieving stereochemical control is paramount in the synthesis of bioactive lipids. While biocatalytic methods inherently offer high stereoselectivity, chemical methods require specific strategies to control the geometry of double bonds. nih.govresearchgate.net
One common chemical method is alkaline isomerization, which can convert polyunsaturated fatty acids into conjugated forms. acs.org However, this process typically yields a mixture of various positional and geometric isomers, making the isolation of a single pure compound challenging. nih.gov Thermal isomerization is another method where heat can induce the conversion of cis-double bonds to the more stable trans-configuration. nih.gov Studies on the thermal treatment of oils rich in linoleic and α-linolenic acid show that the formation of trans-isomers increases with temperature and time, and the presence of oxygen can enhance the rate of isomerization. nih.gov
In contrast, stereoselective synthesis aims to build a molecule with a predefined three-dimensional structure. This is exemplified by the synthesis of specific hydroxy fatty acid analogs like (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, where the stereochemistry at each position is deliberately controlled throughout the synthetic pathway. nih.gov Similarly, chemoenzymatic approaches leverage the high stereoselectivity of enzymes to create key intermediates that are then chemically modified. For example, using soybean lipoxygenase to produce 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid with an enantiomeric excess greater than 95% provides an optically pure precursor for further chemical transformations. researchgate.net This combination of enzymatic stereocontrol and chemical synthesis allows for the efficient production of complex, optically active molecules.
Development of Reference Standards for Analytical Research
The advancement of research on (9Z,11E,13E,15Z)-octadecatetraenoic acid and its analogs is critically dependent on the availability of high-purity analytical standards. These reference standards are essential for the accurate identification and quantification of specific isomers in complex biological matrices and for the validation of analytical methods. researchgate.net
The metabolic profiling of octadecanoids, for instance, is a complex analytical task that necessitates the custom synthesis of many of the required analytical standards to ensure correct compound identification. acs.org Without a pure standard, it is challenging to confirm the structure, particularly the double bond configurations and stereochemistry, of an oxylipin using techniques like mass spectrometry alone. acs.org
Fully characterized reference compounds, such as (9Z,11E,15Z)-13-Oxo Octadecatrienoic Acid, are used for analytical method development, quality control during synthesis, and for ensuring traceability. axios-research.com The synthesis of these standards involves designing a convenient and efficient synthetic strategy to obtain not only the final compound but also any necessary precursors for further research, such as those used in developing imaging agents. researchgate.net The availability of these standards underpins the reliability and reproducibility of research findings in the field.
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name | Molecular Formula | Class |
|---|---|---|
| (9Z,11E,13E,15Z)-octadecatetraenoic acid | C18H28O2 | Polyunsaturated Fatty Acid |
| α-Linolenic acid | C18H30O2 | Polyunsaturated Fatty Acid |
| Linoleic acid | C18H32O2 | Polyunsaturated Fatty Acid |
| 13-Hydroxy-9Z,11E,15Z-octadecatrienoic acid | C18H30O3 | Hydroxy Fatty Acid |
| 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid | C18H32O4 | Hydroperoxy Fatty Acid |
| (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid | C18H30O3 | Hydroxy Fatty Acid |
| (9Z,11E,15Z)-13-Oxo Octadecatrienoic Acid | C18H28O3 | Keto Fatty Acid |
| Parinaric acid | C18H28O2 | Polyunsaturated Fatty Acid |
| Conjugated linoleic acid (CLA) | C18H32O2 | Polyunsaturated Fatty Acid |
Advanced Research Perspectives and Interdisciplinary Paradigms for 9z,11e,13e,15z Octadecatetraenoic Acid Research
Systems Biology Integration for Comprehensive Understanding of Lipid Pathways
A systems-level understanding of lipid metabolism is critical to contextualizing the function of (9Z,11E,13E,15Z)-octadecatetraenoic acid. The octadecanoid pathway, which encompasses the metabolic products of all 18-carbon fatty acids, involves a complex network of enzymatic and non-enzymatic reactions. mdpi.comnih.gov In mammals, enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases transform C18 polyunsaturated fatty acids into a diverse array of bioactive molecules. mdpi.comgoogle.com
Exploration of Novel Bioactive Octadecanoids and Their Mechanisms
The parent compound, (9Z,11E,13E,15Z)-octadecatetraenoic acid, is a precursor to a wide range of potential bioactive metabolites. The exploration and characterization of these novel octadecanoids are a key frontier in lipid research. nih.gov Enzymatic processing can introduce various functional groups, including hydroxyls, epoxides, and ketones, creating a family of related but functionally distinct molecules. nih.gov
Recent research has begun to identify specific bioactive derivatives and elucidate their mechanisms. For example, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), a derivative of linolenic acid, has been identified in extracts of tomato, mandarin orange, and bitter gourd. google.com Studies have shown that 13-oxo-OTA acts as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. google.comnih.gov By activating PPARγ, 13-oxo-OTA promotes the differentiation of adipocytes, stimulates glucose uptake, and induces the secretion of adiponectin, highlighting its potential role in managing glucose metabolism disorders. google.comnih.gov
Another area of investigation involves hydroxylated derivatives, such as (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, which have been identified as metabolites with potential biological roles. axios-research.com The systematic identification of these novel octadecanoids and the subsequent investigation of their specific molecular targets and signaling pathways are crucial for expanding our understanding of lipid-mediated regulation. nih.gov
Table 1: Examples of Bioactive Octadecanoids and Their Investigated Mechanisms
| Compound | Investigated Mechanism of Action | Reference |
|---|---|---|
| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | Activates Peroxisome Proliferator-Activated Receptor γ (PPARγ), promoting adipocyte differentiation and glucose uptake. | google.com, nih.gov |
| α-Eleostearic acid (9Z,11E,13E-octadecatrienoic acid) | Induces apoptosis in cancer cells through upregulation of p53 and PPARγ; inhibits DNA polymerases and topoisomerases. | nih.gov, |
| (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid | Identified as a mouse metabolite, suggesting a role in endogenous biological processes. | , axios-research.com |
Advanced Approaches in Mechanistic Elucidation of Cellular Interactions
A significant challenge in the field of octadecanoid research has been the lack of deep mechanistic insight into their biological functions. nih.gov Moving beyond descriptive studies requires the application of advanced methodologies to precisely define how these lipids interact with cellular components to elicit a response.
Modern approaches include the use of sophisticated molecular and cellular techniques. For instance, studies on α-eleostearic acid, an isomer of α-parinaric acid, have employed reporter assays to demonstrate its activation of PPARγ transcriptional activity. Further mechanistic work has revealed that its anti-cancer effects are mediated by the induction of ferroptosis, a specific form of regulated cell death, which is dependent on the enzyme long-chain acyl-CoA synthetase 1 (ACSL1). The ability to block this effect with specific inhibitors like ferrostatin-1 provides strong evidence for the proposed mechanism.
Enzyme inhibition assays are another critical tool. The inhibitory effects of conjugated octadecatrienoic acids on key cellular enzymes like DNA polymerases and topoisomerases have been quantified, providing direct evidence of their molecular targets. nih.gov,, The integration of these targeted molecular techniques with broader lipidomics analyses allows researchers to connect the presence of a specific octadecanoid with a distinct cellular phenotype and a verifiable molecular mechanism.
Bioengineering and Biotechnological Applications for Targeted Production
The unique structures and potent bioactivities of conjugated fatty acids like (9Z,11E,13E,15Z)-octadecatetraenoic acid make them attractive targets for biotechnological production. As natural sources can be limited or unsustainable, metabolic engineering of microorganisms and plants offers a promising alternative for a stable and scalable supply. uni-saarland.denih.gov
The primary strategy involves the heterologous expression of genes encoding the necessary biosynthetic enzymes in a suitable production host. google.com Oleaginous yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are popular choices due to their robust lipid metabolism. mdpi.comnih.gov The engineering process typically involves introducing key enzymes like desaturases and elongases that can modify common fatty acids to produce the desired polyunsaturated fatty acid (PUFA). nih.govnih.gov For example, the introduction of specific desaturases can create novel double bonds in a fatty acid backbone, a key step in synthesizing conjugated systems. nih.gov
Successful production of other high-value PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), in engineered yeast and plants like Arabidopsis thaliana has established a clear precedent. nih.govnih.gov Key metabolic engineering strategies include:
Pathway Introduction: Co-expressing multiple heterologous enzymes to construct a complete biosynthetic pathway for the target fatty acid. nih.gov
Increasing Precursor Supply: Engineering the host's central metabolism to boost the availability of precursors like acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis. nih.gov
Overcoming Bottlenecks: Identifying and resolving limitations in the host's native metabolism, such as feedback inhibition or competing pathways, to maximize product yield. nih.gov
While the specific bioengineering of (9Z,11E,13E,15Z)-octadecatetraenoic acid is still an emerging area, the principles and tools developed for other PUFAs provide a clear roadmap for its future biotechnological production. uni-saarland.de
Q & A
Basic: What spectroscopic and computational methods are recommended for confirming the isomeric configuration of 9Z,11E,13E,15Z-octadecatetraenoic acid?
Answer:
The conjugated double-bond system and stereochemistry of this isomer require a combination of techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can identify double-bond positions and configurations (e.g., coupling constants for cis vs. trans geometry) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular formula (C₁₈H₂₈O₂) and fragmentation patterns .
- Computational Tools: Quantum chemistry platforms (e.g., ACD/Labs Percepta) predict physicochemical properties and validate structural data .
- Databases: Cross-reference with ChemSpider or LIPID MAPS for spectral libraries .
Basic: What safety protocols should be prioritized when handling α-parinaric acid in laboratory experiments?
Answer:
While specific safety data for α-parinaric acid is limited, extrapolate from structurally similar polyunsaturated fatty acids:
- General Precautions: Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Storage: Keep in inert gas (e.g., argon) at -20°C to prevent oxidation .
- Disposal: Follow institutional guidelines for organic waste; avoid release into waterways due to low water solubility .
Basic: How is α-parinaric acid utilized as a fluorescent probe in membrane studies?
Answer:
Its conjugated tetraene system enables fluorescence in lipid bilayers. Key methodologies include:
- Membrane Incorporation: Use sonication or lipid hydration to integrate the compound into liposomes .
- Fluorescence Quenching Assays: Monitor membrane fluidity changes via time-resolved fluorescence anisotropy .
- Control Experiments: Compare with β-parinaric acid (all-E isomer) to assess stereochemical effects on probe behavior .
Advanced: How can researchers address inconsistencies in reported bioactivity data for α-parinaric acid across studies?
Answer:
Contradictions often arise from variability in:
- Purity and Isomer Composition: Validate purity (>98%) via HPLC and confirm isomer ratios using chiral columns .
- Experimental Conditions: Standardize lipid model systems (e.g., DOPC vs. DPPC membranes) and temperature .
- Data Normalization: Use internal standards (e.g., fluorescent dyes) to control for instrument variability .
Advanced: What synthetic challenges arise in producing this compound, and how are they mitigated?
Answer:
Key challenges and solutions include:
- Stereoselective Synthesis: Use Wittig or Stille couplings to install Z/E configurations selectively. Protect hydroxyl groups to prevent undesired cyclization .
- Purification: Employ silver-ion chromatography to separate isomers based on double-bond geometry .
- Stability: Add antioxidants (e.g., BHT) during synthesis to prevent autoxidation .
Advanced: What experimental designs are optimal for studying the degradation kinetics of α-parinaric acid under oxidative stress?
Answer:
- Controlled Oxidation: Expose the compound to reactive oxygen species (ROS) generators (e.g., H₂O₂/Fe²⁺) and monitor degradation via UV-Vis or LC-MS .
- Kinetic Modeling: Use pseudo-first-order rate equations to quantify degradation half-lives .
- Environmental Factors: Vary temperature, pH, and light exposure to simulate physiological conditions .
Table 1: Key Properties of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
